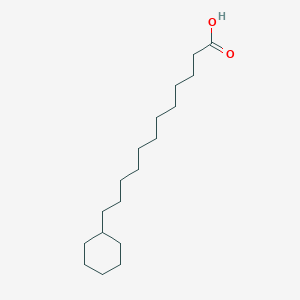
Cyclohexanedodecanoic acid
Cat. No. B100197
Key on ui cas rn:
18017-77-1
M. Wt: 282.5 g/mol
InChI Key: NPXJYSKVHIVNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05506267
Procedure details


CrO3 (VI) (3.204 g, 32.04 mM) was dissolved in sulfuric acid (2.76 ml), followed by stirring for a time, and then water (4.8 ml) was added to yield a solution. This solution was added drop by drop to a solution of 12-cyclohexyldodecanol (5.36 g, 20 mM) in acetone (300 ml) under ice cooling conditions, followed by stirring for 1 hour. To the mixture, iso-prapanol (about 2 ml) was added and then concentrated to dryness under reduced pressure. To the resulting residue, water (50 ml) and chloroform (50 ml) were added, followed by vigorous stirring, after which the chloroform layer was separated. The chloroform layer was dryed over anhydrous sodium sulfate, purified by silica gel colum (50 g) (methanol-chloroform (1:49)) to yield the title compound (5.3 g, yield 58.7%) as a colorless powder.
[Compound]
Name
CrO3
Quantity
3.204 g
Type
reactant
Reaction Step One



Name
12-cyclohexyldodecanol
Quantity
5.36 g
Type
reactant
Reaction Step Three


Name
Yield
58.7%
Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[CH:2]1([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>S(=O)(=O)(O)O.CC(C)=O>[CH:2]1([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:1])=[O:20])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1
|
Inputs


Step One
[Compound]
|
Name
|
CrO3
|
|
Quantity
|
3.204 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.76 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
12-cyclohexyldodecanol
|
|
Quantity
|
5.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)CCCCCCCCCCCCO
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for a time
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the mixture, iso-prapanol (about 2 ml) was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting residue, water (50 ml) and chloroform (50 ml) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the chloroform layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel colum (50 g) (methanol-chloroform (1:49))
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)CCCCCCCCCCCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.3 g | |
| YIELD: PERCENTYIELD | 58.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
